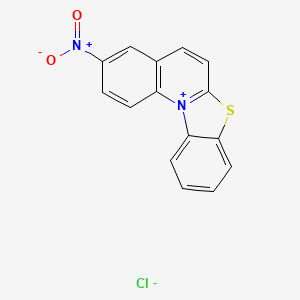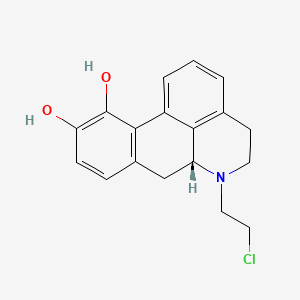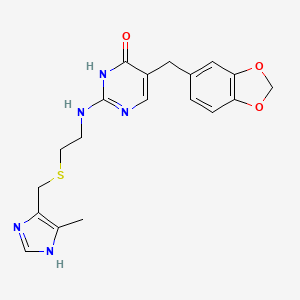
Oxmetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- As an H2 receptor antagonist, this compound plays a crucial role in modulating histamine signaling.
Oxmetidine: , also known by its code name SKF 92994 , is an H2 histamine receptor antagonist .
Preparation Methods
Industrial Production: Information regarding large-scale industrial production methods for oxmetidine is limited. it is typically synthesized using established chemical processes.
Chemical Reactions Analysis
Reactions: Oxmetidine can undergo various chemical reactions, including oxidation, reduction, and substitution. detailed reaction mechanisms are not widely documented.
Common Reagents and Conditions: Reagents and conditions for specific reactions involving this compound would depend on the desired transformation. Researchers would typically use standard reagents for the relevant functional group modifications.
Major Products: The major products formed during these reactions would vary based on the specific reaction type and conditions.
Scientific Research Applications
Chemistry: Oxmetidine’s role as an H2 receptor antagonist makes it valuable in studying histamine-mediated pathways and receptor interactions.
Biology: Researchers explore its effects on cellular signaling, especially in the context of histamine-related processes.
Medicine: This compound has been investigated for its potential in treating active duodenal ulcers. Its anti-ulcer properties are likely related to its H2 receptor-blocking activity.
Industry: Although not widely used, this compound may find applications in pharmaceuticals and related industries.
Mechanism of Action
Histamine Receptor Antagonism: Oxmetidine selectively blocks H2 histamine receptors, inhibiting histamine-mediated responses. By doing so, it reduces gastric acid secretion and contributes to ulcer healing.
Molecular Targets and Pathways: this compound’s primary target is the H2 receptor, which is expressed in the stomach lining. It interferes with histamine binding, ultimately reducing acid production.
Comparison with Similar Compounds
Uniqueness: Oxmetidine’s uniqueness lies in its specific H2 receptor antagonism. While other H2 blockers exist, this compound’s distinct chemical structure sets it apart.
Similar Compounds: Other H2 receptor antagonists include , , and . These compounds share the same therapeutic class but differ in their chemical structures and pharmacokinetics.
Properties
CAS No. |
72830-39-8 |
|---|---|
Molecular Formula |
C19H21N5O3S |
Molecular Weight |
399.5 g/mol |
IUPAC Name |
5-(1,3-benzodioxol-5-ylmethyl)-2-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethylamino]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C19H21N5O3S/c1-12-15(23-10-22-12)9-28-5-4-20-19-21-8-14(18(25)24-19)6-13-2-3-16-17(7-13)27-11-26-16/h2-3,7-8,10H,4-6,9,11H2,1H3,(H,22,23)(H2,20,21,24,25) |
InChI Key |
YTBDPHYVGACIPC-UHFFFAOYSA-N |
SMILES |
CC1=C(N=CN1)CSCCNC2=NC=C(C(=O)N2)CC3=CC4=C(C=C3)OCO4 |
Canonical SMILES |
CC1=C(N=CN1)CSCCNC2=NC=C(C(=O)N2)CC3=CC4=C(C=C3)OCO4 |
Key on ui other cas no. |
72830-39-8 |
Related CAS |
63204-23-9 (di-hydrochloride) |
Synonyms |
oxmetidine oxmetidine dihydrochloride SK and F 92994 SK and F-92994 SKF 92994 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[2-[(2S,4S)-4-[(2R,3R,4R,5S,6S)-3-fluoro-4,5-dihydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethoxy]-7-oxoheptanoic acid](/img/structure/B1206734.png)
![N-(5-chloro-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl)-2,2-dimethylpropanamide](/img/structure/B1206735.png)
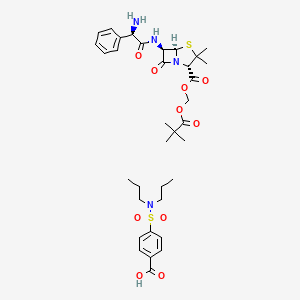
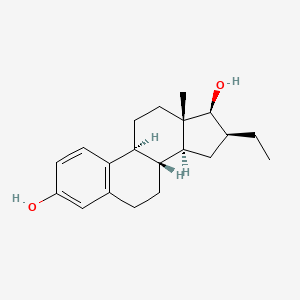
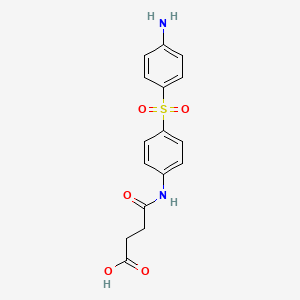
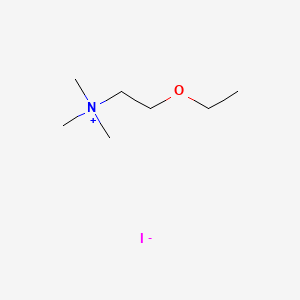
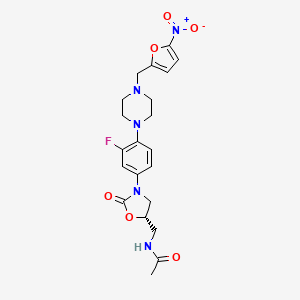
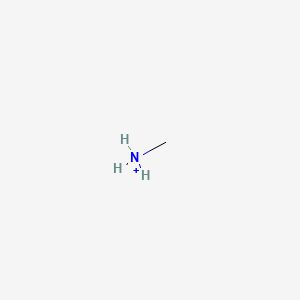
![N-[(4-methoxyphenyl)methyl]-2-[3-(trifluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-1-yl]acetamide](/img/structure/B1206748.png)
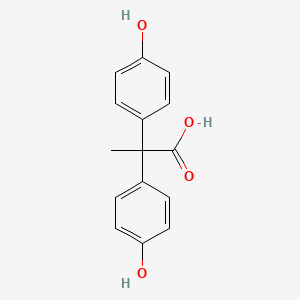
![1-Azepanyl-[2-methoxy-4-(methylthio)phenyl]methanone](/img/structure/B1206751.png)
![N-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]benzamide](/img/structure/B1206752.png)
